molecular formula C21H18N4O2 B12178089 3-(1H-benzimidazol-1-yl)-N'-[(Z)-(2-hydroxynaphthalen-1-yl)methylidene]propanehydrazide

3-(1H-benzimidazol-1-yl)-N'-[(Z)-(2-hydroxynaphthalen-1-yl)methylidene]propanehydrazide

Katalognummer: B12178089
Molekulargewicht: 358.4 g/mol
InChI-Schlüssel: SQPJQVNNXUXWLU-QRVIBDJDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1H-benzimidazol-1-yl)-N’-[(Z)-(2-hydroxynaphthalen-1-yl)methylidene]propanehydrazide is a complex organic compound that features a benzimidazole moiety linked to a naphthalenylmethylidene group via a propanehydrazide bridge

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-benzimidazol-1-yl)-N’-[(Z)-(2-hydroxynaphthalen-1-yl)methylidene]propanehydrazide typically involves the condensation of 3-(1H-benzimidazol-1-yl)propanehydrazide with 2-hydroxy-1-naphthaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1H-benzimidazol-1-yl)-N’-[(Z)-(2-hydroxynaphthalen-1-yl)methylidene]propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole or naphthalenylmethylidene moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Formation of oxidized derivatives, such as benzimidazole N-oxides or naphthalenyl ketones.

    Reduction: Formation of reduced derivatives, such as benzimidazole hydrides or naphthalenyl alcohols.

    Substitution: Formation of substituted derivatives, such as amino- or thio-substituted benzimidazoles or naphthalenes.

Wissenschaftliche Forschungsanwendungen

3-(1H-benzimidazol-1-yl)-N’-[(Z)-(2-hydroxynaphthalen-1-yl)methylidene]propanehydrazide has a wide range of scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Wirkmechanismus

The mechanism of action of 3-(1H-benzimidazol-1-yl)-N’-[(Z)-(2-hydroxynaphthalen-1-yl)methylidene]propanehydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to DNA, proteins, and enzymes, affecting their function and activity.

    Pathways Involved: It can modulate various cellular pathways, including those involved in cell proliferation, apoptosis, and signal transduction.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(1H-benzimidazol-1-yl)propanoic acid hydrochloride
  • 2-(1H-benzimidazol-1-yl)propanoic acid hydrochloride
  • 3-(1H-pyrazol-1-yl)propanoic acid hydrochloride

Uniqueness

3-(1H-benzimidazol-1-yl)-N’-[(Z)-(2-hydroxynaphthalen-1-yl)methylidene]propanehydrazide stands out due to its unique combination of a benzimidazole and a naphthalenylmethylidene group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C21H18N4O2

Molekulargewicht

358.4 g/mol

IUPAC-Name

3-(benzimidazol-1-yl)-N-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]propanamide

InChI

InChI=1S/C21H18N4O2/c26-20-10-9-15-5-1-2-6-16(15)17(20)13-23-24-21(27)11-12-25-14-22-18-7-3-4-8-19(18)25/h1-10,13-14,26H,11-12H2,(H,24,27)/b23-13-

InChI-Schlüssel

SQPJQVNNXUXWLU-QRVIBDJDSA-N

Isomerische SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=N\NC(=O)CCN3C=NC4=CC=CC=C43)O

Kanonische SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)CCN3C=NC4=CC=CC=C43)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.